molecular formula C7H4Cl2N2O B6353663 5,7-Dichlorobenzo[d]isoxazol-3-amine CAS No. 16263-60-8

5,7-Dichlorobenzo[d]isoxazol-3-amine

Cat. No.: B6353663
CAS No.: 16263-60-8
M. Wt: 203.02 g/mol
InChI Key: UHKAIUSVDOTDNY-UHFFFAOYSA-N
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Description

5,7-Dichlorobenzo[d]isoxazol-3-amine is a heterocyclic aromatic compound with the molecular formula C₇H₄Cl₂N₂O and a molecular weight of 203.03 g/mol . This compound is characterized by the presence of two chlorine atoms and an isoxazole ring, which contribute to its unique chemical properties.

Scientific Research Applications

5,7-Dichlorobenzo[d]isoxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for 5,7-Dichloro-1,2-benzisoxazol-3-amine is not mentioned in the search results, benzisoxazole derivatives are known to exhibit a range of biological activities . For example, some benzisoxazole-embedded drug molecules such as risperidone and zonisamide exhibit anticonvulsant actions .

Safety and Hazards

According to a safety data sheet, 1,2-Benzisoxazol-3-amine, which is structurally similar to 5,7-Dichloro-1,2-benzisoxazol-3-amine, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzisoxazole derivatives, including 5,7-Dichloro-1,2-benzisoxazol-3-amine, are a privileged scaffold in biological chemistry and have been the subject of an increasing number of investigations . The distinct benzisoxazole molecules also exhibit promising biological activities, suggesting that these scaffolds could become more promising drug candidates in the future . Therefore, researchers working in the fields of medicinal chemistry need to pay more attention in exploring the wide spectrum applications of these motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorobenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloroaniline with hydroxylamine-O-sulfonic acid to form the isoxazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted isoxazole derivatives, which can have different functional groups attached to the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromobenzo[d]isoxazol-3-amine
  • 5,7-Difluorobenzo[d]isoxazol-3-amine
  • 5,7-Dimethylbenzo[d]isoxazol-3-amine

Uniqueness

5,7-Dichlorobenzo[d]isoxazol-3-amine is unique due to the presence of chlorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The chlorine atoms can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

5,7-dichloro-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKAIUSVDOTDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NO2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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